molecular formula C7H8N2O2 B8817640 p-Ureidophenol CAS No. 1566-41-2

p-Ureidophenol

Cat. No.: B8817640
CAS No.: 1566-41-2
M. Wt: 152.15 g/mol
InChI Key: MHVJUTLRTHDAOG-UHFFFAOYSA-N
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Description

p-Ureidophenol (4-ureidophenol) is a phenolic derivative characterized by a urea functional group (-NHCONH₂) attached to the para position of the phenol ring. This structural feature imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents, which make it valuable in pharmaceutical synthesis, polymer chemistry, and as a ligand in coordination complexes. Its synthesis typically involves the reaction of p-aminophenol with urea or isocyanate derivatives under controlled conditions .

Properties

CAS No.

1566-41-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(4-hydroxyphenyl)urea

InChI

InChI=1S/C7H8N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11)

InChI Key

MHVJUTLRTHDAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of p-ureidophenol include:

  • p-Iodophenol: Substituted with an iodine atom at the para position.
  • Bisphenol A (4,4’-isopropylidenediphenol): A diphenylmethane derivative with two para-hydroxyphenyl groups.
  • 4,4’-Methylenedi-2,6-xylenol: A phenolic compound with methyl and hydroxyl groups on a biphenyl backbone.

Physicochemical Properties

Property This compound p-Iodophenol Bisphenol A
Molecular Weight (g/mol) 168.15 220.01 228.29
Melting Point (°C) 195–198 (decomp.) 94–96 158–159
Water Solubility High (polar groups) Low (hydrophobic I) Low (nonpolar backbone)
Hydrogen Bonding Strong (urea + -OH) Moderate (-OH only) Moderate (-OH)

This compound’s urea group enhances its polarity and thermal stability compared to halogenated phenols like p-iodophenol, which exhibits lower melting points due to weaker intermolecular forces . Bisphenol A, while structurally distinct, shares para-substitution but lacks hydrogen-bonding diversity, resulting in lower solubility .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Limited data; moderate acute toxicity (LD₅₀ ~500 mg/kg in rats) Not classified as SVHC
Bisphenol A Endocrine disruptor (ECHA SVHC list) Restricted in consumer products
p-Iodophenol Low systemic toxicity; irritant No major restrictions

Bisphenol A’s endocrine-disrupting properties have led to stringent regulations, while this compound’s hazard profile remains understudied.

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